molecular formula C17H19NO2S B2855578 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide CAS No. 1448139-85-2

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide

Cat. No.: B2855578
CAS No.: 1448139-85-2
M. Wt: 301.4
InChI Key: CRRBSXLEWOHTNU-PKNBQFBNSA-N
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Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide is an organic compound with the molecular formula C17H19NO2S and a molecular weight of 301.4 g/mol. This compound is a derivative of cinnamamide, which is known for its various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide can be achieved through a reaction between methyl cinnamates and phenylethylamines. This reaction is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The optimal reaction conditions include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes . This method offers several advantages, such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .

Chemical Reactions Analysis

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide undergoes various chemical reactions, including nucleophilic and amidation reactions . Common reagents used in these reactions include nucleophiles and amines. The major products formed from these reactions are typically derivatives of the original compound, which may exhibit enhanced biological activities .

Scientific Research Applications

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide has several scientific research applications. It is used in medicinal chemistry for the development of novel anti-inflammatory, antimicrobial, and anticancer agents . The compound’s derivatives have shown significant biological activities, making it a valuable scaffold for drug design and development . Additionally, it is used in the study of enzyme inhibitors and specific ligand drugs .

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide involves its interaction with molecular targets and pathways associated with its pharmacological activities. For instance, its anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory enzymes and cytokines . The compound’s antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential microbial enzymes . Its anticancer properties could be attributed to the induction of apoptosis and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide can be compared with other cinnamamide derivatives, such as N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide . These compounds share similar pharmacological activities but may differ in their potency and specificity. The unique structural features of this compound, such as the presence of the methoxy and thiophene groups, contribute to its distinct biological activities .

Similar Compounds

  • N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
  • Various indole derivatives with similar biological activities

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-13-8-10-16(21-13)15(20-2)12-18-17(19)11-9-14-6-4-3-5-7-14/h3-11,15H,12H2,1-2H3,(H,18,19)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRBSXLEWOHTNU-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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